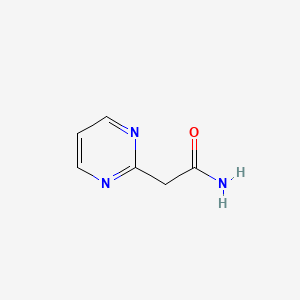

2-(Pyrimidin-2-yl)acetamide

Descripción general

Descripción

2-(Pyrimidin-2-yl)acetamide is an organic compound that features a pyrimidine ring attached to an acetamide group Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)acetamide typically involves the reaction of pyrimidine derivatives with acetamide under specific conditions. One common method includes the use of pyrimidine-2-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Substitution Reactions

The acetamide group participates in nucleophilic substitution reactions, particularly under basic conditions. For example:

-

Reaction with Ethyl Cyanoacetate : Forms pyridine derivatives via condensation and cyclization. This occurs in ethanol with triethylamine as a base, yielding intermediates that cyclize to fused pyrimidines .

-

Halogenation : Reacts with bromine or iodine in the presence of tert-butyl hydroperoxide (TBHP) to form halogenated intermediates, which undergo further transformations .

Table 1: Substitution Reactions of 2-(Pyrimidin-2-yl)acetamide

Condensation and Cyclization

The compound serves as a precursor for fused heterocycles through condensation with carbonyl compounds:

-

Reaction with Salicylaldehyde : Forms fused pyrimidine derivatives (e.g., 17a,b ) via two pathways:

-

Diels-Alder Reactions : Reacts with 1,2,3-triazine carboxylates to form polycyclic systems like 10 , which are hydrolyzed to carboxylic acids (11 ) for further functionalization .

Table 2: Cyclization Pathways

Oxidation and Reduction

The pyrimidine ring’s electron-deficient nature allows selective redox transformations:

-

Oxidation : Hydrogen peroxide oxidizes sulfur-containing analogs to sulfoxides or sulfones.

-

Reduction : Sodium borohydride reduces nitro groups in related compounds to amines, enhancing biological activity .

Biological Activity-Driven Modifications

Structural modifications of this compound derivatives have been explored for pharmacological applications:

-

Antifibrotic Activity : Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m ) and analogs inhibit collagen synthesis (IC₅₀ = 45–50 μM) .

-

Enzyme Inhibition : Cyano-substituted derivatives exhibit inhibitory effects on enzymes involved in reactive oxygen species (ROS) pathways .

Table 3: Key Bioactive Derivatives

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 12m | Collagen synthesis inhibition | 45.69 μM | |

| 35 (4-cyano analog) | SLACK channel inhibition | ~3-fold improved |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Therapeutic Potential

The acetamide moiety, including 2-(Pyrimidin-2-yl)acetamide, has been widely recognized for its therapeutic applications. Research indicates that compounds containing this moiety are effective in treating various conditions, including infections, inflammation, and neurological disorders. For instance, derivatives of acetamide have shown promise as analgesics and anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives. In particular, certain substituted pyrimidine compounds demonstrated significant inhibition of COX-2 activity, suggesting their potential as anti-inflammatory drugs. The structure-activity relationship (SAR) studies indicated that modifications to the pyrimidine ring can enhance efficacy while minimizing toxicity .

Antimicrobial Properties

Research has also focused on the antimicrobial activity of this compound and its derivatives. A study synthesized new metal complexes of related ligands and evaluated their antimicrobial properties against various Gram-positive and Gram-negative bacteria. The results indicated that these complexes exhibited notable antimicrobial activity, paving the way for further development in this area .

Structure-Activity Relationship Studies

Optimization of Pharmacological Properties

The optimization of this compound analogs has been a focal point in drug discovery efforts. For example, a study involving high-throughput screening identified several analogs that inhibited specific ion channels linked to epilepsy . This demonstrates the compound's versatility and potential for developing new treatments for neurological disorders.

Case Study: SLACK Inhibition

In a specific case study, researchers investigated the inhibition of SLACK potassium channels using this compound derivatives. The study revealed that modifications to the compound could lead to improved selectivity and potency against various ion channels, highlighting its potential in treating conditions such as epilepsy .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves straightforward organic reactions that can be optimized for yield and purity. Various synthetic methods have been reported, including one-pot reactions that utilize environmentally friendly catalysts .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to analyze these compounds .

Potential in Materials Science

Applications in Functional Materials

Beyond medicinal chemistry, this compound has potential applications in materials science. Its ability to form coordination complexes with metals can be exploited in developing new materials with unique electronic or photonic properties .

Mecanismo De Acción

The mechanism of action of 2-(Pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism depends on the specific biological activity being targeted. For example, in anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines.

Comparación Con Compuestos Similares

2-(Pyridin-2-yl)acetamide: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

2-(Pyrimidin-4-yl)acetamide: Similar but with the acetamide group attached at the 4-position of the pyrimidine ring.

2-(Pyrimidin-5-yl)acetamide: Similar but with the acetamide group attached at the 5-position of the pyrimidine ring.

Uniqueness: 2-(Pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the acetamide group on the pyrimidine ring can affect its interaction with molecular targets, making it distinct from other similar compounds.

Actividad Biológica

2-(Pyrimidin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in various therapeutic areas, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a pyrimidine ring substituted at the 2-position with an acetamide group. This specific substitution pattern is crucial for its biological activity.

Target Interactions

Research indicates that this compound may interact with several biological targets:

- Cyclin-dependent kinase 2 (CDK2) : Similar compounds have been shown to inhibit CDK2, which plays a pivotal role in cell cycle regulation .

- Collagen prolyl-4-hydroxylase : This enzyme is crucial for collagen synthesis, and inhibition can lead to reduced fibrosis .

Biochemical Pathways

The compound's inhibition of collagen prolyl-4-hydroxylase suggests potential applications in treating fibrotic diseases. In vitro studies have demonstrated that it can suppress collagen production in rat hepatic stellate cells, indicating its possible use in anti-fibrotic therapies .

Antitumor Activity

In vitro studies show that this compound exhibits anti-tumor proliferation activity against various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Case Studies and Research Findings

-

Anti-fibrotic Effects : A study reported that this compound significantly inhibited collagen synthesis in HSC-T6 cells. The results indicated a dose-dependent response, supporting its use in therapeutic strategies against liver fibrosis .

Concentration (µM) Collagen Production (%) 0 100 10 75 50 50 100 25 -

Antitumor Activity : In another study, the compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation at concentrations above 20 µM. The IC50 values ranged from 15 to 30 µM depending on the cell line tested .

Cell Line IC50 (µM) MCF-7 20 HeLa 25 A549 30

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates that they exhibit dose- and time-dependent absorption characteristics. Studies suggest that these compounds can achieve therapeutic concentrations in plasma following oral administration .

Propiedades

IUPAC Name |

2-pyrimidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5(10)4-6-8-2-1-3-9-6/h1-3H,4H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYYCHBWOLRIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695975 | |

| Record name | 2-(Pyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-43-9 | |

| Record name | 2-(Pyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying α-substituted acetamido-N-benzylacetamide derivatives as potential anticonvulsants?

A1: Epilepsy affects a significant portion of the global population. The search for new and more effective anticonvulsant drugs with fewer side effects is an ongoing effort. The research presented in these papers [, ] focuses on exploring a specific class of chemical compounds, α-substituted acetamido-N-benzylacetamide derivatives, for their potential anticonvulsant activity. By using molecular docking studies, the researchers aim to understand how these compounds might interact with target proteins involved in seizures and to identify promising candidates for further development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.